4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(ethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIJRMWEXXVIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864053-74-6 | |
| Record name | 4-[(ethylsulfanyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1864053-74-6) is a piperidine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, including the ethylsulfanyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈ClNS
- Molecular Weight : 195.75 g/mol
- Solubility : The hydrochloride form enhances solubility in water, making it suitable for pharmaceutical applications.
Structural Characteristics
The presence of the ethylsulfanyl group in the piperidine ring contributes to its unique reactivity and interaction with biological targets. The compound can undergo various nucleophilic substitutions and oxidation reactions, which are critical for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
- Cellular Uptake : The compound's solubility profile may enhance its uptake into cells, facilitating its action.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit varying degrees of antimicrobial activity. A comparative study highlighted that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-[(Ethylsulfanyl)methyl]piperidine | 32 | Staphylococcus aureus |
| 4-Methylpiperidine hydrochloride | 64 | Escherichia coli |
| 4-[(Methylthio)methyl]piperidine | 16 | Pseudomonas aeruginosa |
This table illustrates that the ethylsulfanyl group may enhance antibacterial properties compared to other piperidine derivatives.
Case Studies
-
Study on Anticancer Activity : A study evaluated the anticancer potential of various piperidine derivatives, including this compound. Results indicated that this compound exhibited significant antiproliferative effects against several cancer cell lines, particularly breast and liver cancer cells.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- IC50 Values :
- MDA-MB-231: 50 µM
- HepG2: 40 µM
- Neuropharmacological Effects : Another study investigated the effects of similar compounds on neurological pathways. The findings suggested that derivatives like this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for anxiety and depression.
Scientific Research Applications
Medicinal Chemistry
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is primarily studied for its potential therapeutic applications:
- Neuropharmacology: Compounds containing piperidine structures are known to interact with neurotransmitter systems. Research indicates that this compound may influence acetylcholinesterase activity, suggesting possible cognitive-enhancing effects or therapeutic benefits in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity: Similar compounds have shown moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound could be explored as a candidate for developing new antibacterial agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups, which allow for nucleophilic substitutions and other reactions. Its hydrochloride form enhances solubility, making it suitable for various synthetic routes in pharmaceutical research .
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can act as enzyme inhibitors. For example, studies on related piperidine derivatives have explored their efficacy as urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria .
Neuropharmacological Effects
A study investigating the neuropharmacological effects of piperidine derivatives found that compounds similar to this compound exhibited significant interactions with acetylcholinesterase, indicating potential applications in cognitive enhancement therapies .
Antimicrobial Research
In another research effort, derivatives of piperidine were tested against various bacterial strains, demonstrating that those with structural similarities to this compound showed promising antibacterial activity. This opens avenues for further exploration in developing new antibiotics.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Piperidine Hydrochloride Derivatives
Substituent-Driven Property Analysis
- Lipophilicity and Solubility: Ethylsulfanylmethyl and methylsulfanylethyl substituents (e.g., compounds in and ) confer moderate lipophilicity due to sulfur’s polarizable nature. In contrast, sulfonyl (-SO₂) or phenoxy groups (e.g., ) increase polarity, enhancing aqueous solubility but reducing membrane permeability.
Reactivity and Conformational Flexibility :
- Compounds like meperidine HCl (CAS 50-13-5, ), though pharmacologically distinct (opioid activity), highlight piperidine’s versatility in drug design.
Toxicity and Regulatory Considerations
- Data Gaps: Most compounds lack detailed toxicological profiles.
- Regulatory Status : Piperidine derivatives are often classified as "research chemicals" unless specific pharmacological data (e.g., meperidine’s Schedule II status ) warrant stricter controls.
Preparation Methods
Formation of Piperidine Core
A common approach to piperidine derivatives involves starting from benzylamine and methyl acrylate, which undergo sequential reactions:
- 1,4-Addition reaction
- Dieckmann condensation (intramolecular Claisen condensation)
- Hydrolysis and decarboxylation
- 1,2-Addition reaction
- Reduction and hydrogenolysis
This sequence yields 4-piperidinylpiperidine intermediates under mild conditions, using inexpensive and readily available reagents, facilitating industrial scalability.
Typical conditions for hydrogenolysis step:
| Parameter | Condition |
|---|---|
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Solvent | Toluene or benzene |
| Temperature | 110-120 °C |
| Pressure | 20 kg/cm² (hydrogen atmosphere) |
| Reaction time | 2-5 hours |
After hydrogenolysis, the product is isolated by filtration of the catalyst, solvent removal, and precipitation as the hydrochloride salt by passing HCl gas into an ether solution, followed by recrystallization from ethanol-ether.
Introduction of Ethylsulfanyl Group
The ethylsulfanyl (-SCH2CH3) substituent can be introduced via nucleophilic substitution reactions on a suitable piperidine intermediate bearing a leaving group at the 4-position (e.g., halide or tosylate). For example, reacting 4-(halomethyl)piperidine with ethanethiol under basic conditions yields the ethylsulfanyl-substituted piperidine.
While specific detailed procedures for 4-[(Ethylsulfanyl)methyl]piperidine are scarce in the literature, analogous sulfanyl substitutions in piperidine systems follow this pattern:
| Step | Reagents/Conditions |
|---|---|
| Substrate | 4-(Halomethyl)piperidine |
| Nucleophile | Ethanethiol (ethyl mercaptan) |
| Base | Sodium hydride or potassium carbonate |
| Solvent | Polar aprotic solvent (e.g., DMF) |
| Temperature | Room temperature to mild heating |
| Reaction time | Several hours |
After substitution, the free base is converted to the hydrochloride salt by treatment with HCl gas or hydrochloric acid solution[general synthetic knowledge].
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from ethanol-ether mixtures.
- Drying agents such as anhydrous sodium sulfate are used to remove residual water from organic extracts.
- Vacuum distillation or reduced pressure evaporation is employed to isolate intermediates and final products.
- Characterization includes melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Parameters
| Preparation Stage | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring formation | Benzylamine + methyl acrylate; Dieckmann condensation | Mild, industrially scalable |
| Hydrogenolysis | 10% Pd/C, toluene, 110-120°C, 20 kg/cm², 2-5 h | Converts benzyl-protected intermediates |
| Ethylsulfanyl substitution | 4-(Halomethyl)piperidine + ethanethiol + base | Nucleophilic substitution step |
| Hydrochloride salt formation | HCl gas or HCl solution in ether or ethanol-ether | Precipitates pure hydrochloride salt |
| Purification | Recrystallization, drying, vacuum distillation | Ensures high purity |
Research Findings and Industrial Relevance
- The use of benzylamine and methyl acrylate as starting materials offers cost-effective and readily available sources, with mild reaction conditions suitable for scale-up.
- The hydrogenolysis step using palladium on carbon under hydrogen pressure efficiently removes benzyl protecting groups, facilitating the formation of the free piperidine derivative.
- Nucleophilic substitution with ethanethiol introduces the ethylsulfanyl group with good yields under controlled conditions.
- The final hydrochloride salt form improves compound stability and handling for pharmaceutical or chemical applications.
Q & A
Q. What are the optimal synthetic routes for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, and how can purity be ensured?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine with ethylsulfanyl methyl halides in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification typically involves column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from ethanol . Purity validation requires analytical techniques like HPLC (≥98% purity threshold) and NMR to confirm structural integrity .
Q. How should researchers handle and store this compound to maintain stability?
Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is influenced by moisture and temperature; desiccants should be used in storage environments. Safety protocols include using PPE (gloves, goggles) and working in a fume hood to avoid inhalation or skin contact .
Q. What spectroscopic methods are critical for characterizing this compound?
Key methods include:
- NMR : To confirm the piperidine ring substitution pattern and ethylsulfanyl group placement (e.g., δ ~2.5–3.5 ppm for SCH2 protons).
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peak at m/z corresponding to C8H16NSCl).
- FT-IR : To identify functional groups (e.g., S–C stretching at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural analysis?
Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. If twinning or poor resolution occurs, high-resolution data (≤1.0 Å) and alternative space groups should be tested. Cross-validate with NMR/FT-IR to reconcile bond-length or angle discrepancies .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Employ kinetic control by adjusting reaction parameters:
Q. How do researchers assess the compound’s potential pharmacological activity?
Conduct in vitro assays targeting receptors common to piperidine derivatives (e.g., opioid or sigma receptors). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors). Pair with molecular docking studies to predict binding affinity based on sulfanyl group interactions .
Q. What analytical approaches resolve contradictions in purity assessments between HPLC and elemental analysis?
Cross-validate using orthogonal methods:
- HPLC-DAD/MS : Detect UV-active or ionizable impurities.
- Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl % within ±0.4% of theoretical).
- Karl Fischer Titration : Rule out moisture interference .
Methodological Considerations
Q. How can researchers mitigate risks of sulfur-related side reactions during synthesis?
The ethylsulfanyl group is prone to oxidation. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT). Post-synthesis, stabilize the compound via salt formation (hydrochloride) and avoid strong oxidizers during purification .
Q. What computational tools predict the compound’s solubility and bioavailability?
Use QSAR models (e.g., SwissADME) to estimate logP (~2.1) and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, guided by the compound’s amphiphilic nature (piperidine hydrophilicity vs. ethylsulfanyl hydrophobicity) .
Q. How should researchers design stability studies under varying pH conditions?
Perform accelerated degradation tests in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation products via LC-MS and assign structures using fragmentation patterns. Identify pH-sensitive moieties (e.g., protonation of the piperidine nitrogen) to inform formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
